Carvedilol glucuronide is a major metabolite of carvedilol, a drug used to treat hypertension and heart failure. [] It is formed through the glucuronidation of carvedilol, a process where glucuronic acid is added to the carvedilol molecule, primarily in the liver. [, ] This conjugation process enhances the water solubility of carvedilol, facilitating its elimination from the body. [] Carvedilol glucuronide is primarily utilized in scientific research to understand the metabolism of carvedilol and investigate potential drug interactions. [, ] It is not inherently pharmacologically active like its parent compound.
Carvedilol Glucuronide is a significant metabolite of Carvedilol, a medication primarily used to treat hypertension and heart failure. This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of Carvedilol. The metabolic pathway involves the enzyme uridine 5’-diphospho-glucuronosyltransferase, which facilitates the conjugation of glucuronic acid to Carvedilol, making it more hydrophilic and aiding in its elimination from the body .
Carvedilol Glucuronide is classified as a phase II metabolic product. It belongs to the category of glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. This classification is essential for understanding its role in drug metabolism and pharmacokinetics .
The synthesis of Carvedilol Glucuronide typically involves enzymatic reactions where Carvedilol is incubated with uridine diphosphate glucuronic acid as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are abundant in liver microsomes. This enzymatic process can be optimized for industrial production using recombinant human UDP-glucuronosyltransferases expressed in insect cell microsomes to achieve high yield and purity .
The reaction conditions for synthesizing Carvedilol Glucuronide include maintaining an appropriate pH and temperature to ensure optimal enzyme activity. Typically, the reaction is conducted at physiological pH (around 7.4) and at temperatures conducive to enzyme stability (usually around 37°C). Monitoring the reaction can be done using liquid chromatography-mass spectrometry techniques to confirm product formation and purity .
Carvedilol Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the Carvedilol molecule. Its chemical formula is with a molecular weight of approximately 582.6 g/mol . The structural representation highlights the functional groups involved in glucuronidation.
The compound's structure can be represented as follows:
This structural formula indicates that it contains multiple hydroxyl groups, which are crucial for its solubility and interaction with biological systems.
Carvedilol Glucuronide primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur under both acidic and basic conditions, resulting in the release of Carvedilol and glucuronic acid. Acyl migration can occur in aqueous buffers at pH levels greater than 6.5, leading to various positional isomers of the glucuronide .
The mechanism by which Carvedilol Glucuronide exerts its effects involves its interaction with specific biomolecules within cellular pathways. The compound binds to UDP-glucuronosyltransferases, promoting its conversion from Carvedilol through glucuronidation. This process increases the solubility of Carvedilol, facilitating its excretion via bile and urine .
Carvedilol Glucuronide is typically a white to off-white solid with high solubility in polar solvents due to its glucuronic acid component. Its melting point and boiling point data are essential for understanding its stability under various conditions.
Carvedilol Glucuronide has several scientific applications:
Carvedilol undergoes extensive Phase II metabolism primarily via glucuronidation, catalyzed by specific uridine 5′-diphosphate (UDP)-glucuronosyltransferase (UGT) enzymes. Three hepatic UGT isoforms—UGT1A1, UGT2B4, and UGT2B7—are principally responsible for this biotransformation. These enzymes generate two distinct glucuronide conjugates, designated G1 and G2, through the covalent linkage of glucuronic acid to carvedilol’s aromatic hydroxyl groups [1] [4].
Table 1: Enzyme Kinetics of Carvedilol Glucuronidation
Enzyme Source | Glucuronide | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
Human Liver Microsomes | G1 | 26.6 | 106 | 3.98 |
Human Liver Microsomes | G2 | 46.0 | 44.5 | 0.97 |
UGT1A1 | G2 | 55.1 | 7.88 | 0.14 |
UGT2B4 | G1 + G2 | 22.1–37.3 | 3.33–5.12 | 0.15–0.23 |
UGT2B7 | G1 | 24.8 | 6.41 | 0.26 |
Isoform-Specific Catalytic Roles: UGT2B4 exhibits the broadest substrate acceptance, forming both G1 and G2 glucuronides. In contrast, UGT1A1 exclusively generates G2, while UGT2B7 is specific to G1 formation [1] [4]. The Km values across isoforms (22.1–55.1 µM) align closely with those of human liver microsomes (26.6–46.0 µM), indicating physiological relevance. However, catalytic efficiency (Vmax/Km) varies significantly: UGT2B4 demonstrates higher efficiency for G2 formation than UGT1A1, while UGT2B7 and UGT2B4 show comparable efficiency for G1 [1].
Carvedilol is administered as a racemic mixture (1:1 ratio of R(+)- and S(−)-enantiomers), and its glucuronidation displays marked stereoselectivity that differs between hepatic and intestinal tissues.
Hepatic Metabolism Dynamics
In human liver microsomes, S(−)-carvedilol glucuronidation predominates at substrate concentrations ≤100 µM, evidenced by higher intrinsic clearance (CLint) values. This preference reverses at concentrations ≥200 µM due to substrate inhibition kinetics. Enzyme kinetics follow:
Table 2: Stereoselectivity in Human Tissue Microsomes
Tissue Source | Substrate Conc. (µM) | Preferred Enantiomer | Key Kinetic Features |
---|---|---|---|
Liver | ≤100 | S(−)-carvedilol | Higher CLint for S-enantiomer |
Liver | ≥200 | R(+)-carvedilol | Substrate inhibition dominates |
Intestine | ≤100 | S(−)-carvedilol | Moderate S-preference |
Intestine | ≥200 | R(+)-carvedilol | Strong R-preference; no inhibition |
Intestinal Metabolism Dynamics
Human intestinal microsomes exhibit opposite stereoselectivity compared to hepatic tissues. At concentrations ≥200 µM, intestinal metabolism favors R(+)-carvedilol, with no observed substrate inhibition. This divergence arises from:
The spatial distribution of UGT isoforms across organs drives significant variations in carvedilol glucuronidation capacity and regioselectivity.
Hepatic vs. Extrahepatic Contributions
Table 3: Tissue-Specific UGT Isoform Expression and Function
Tissue | Major Expressed UGTs | Carvedilol Glucuronide Profile | Functional Impact |
---|---|---|---|
Liver | UGT1A1, UGT2B4, UGT2B7 | G1 + G2; S-enantiomer preference | Systemic clearance; plasma G1:G2 ≈ 2.4:1 |
Intestine | UGT1A8, UGT1A10 | Predominantly G2; R-enantiomer preference at high [S] | First-pass metabolism; alters oral bioavailability |
Kidney | UGT1A9, UGT2B17 | Negligible activity | No significant contribution |
Genetic and Physiological Modulators
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0